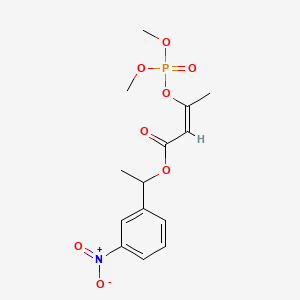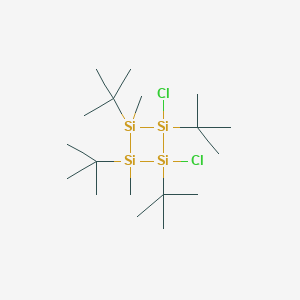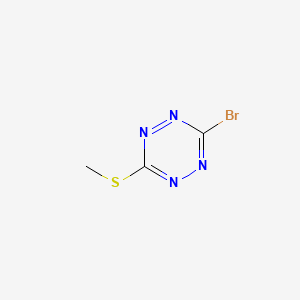![molecular formula C11H10N4 B14492538 {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile CAS No. 64500-75-0](/img/structure/B14492538.png)
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with dimethyl groups and an amino group linked to a methylene-propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 4,6-dimethyl-2-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[[(4,6-Dimethylpyridin-2-yl)amino]methylidene]propanedinitrile: A closely related compound with similar structural features.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, used in different applications.
Uniqueness
{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile stands out due to its specific substitution pattern on the pyridine ring and the presence of the methylene-propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64500-75-0 |
|---|---|
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-9(2)15-11(4-8)14-7-10(5-12)6-13/h3-4,7H,1-2H3,(H,14,15) |
Clave InChI |
CUPNAFCPSOADCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)NC=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

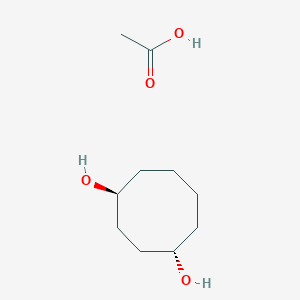
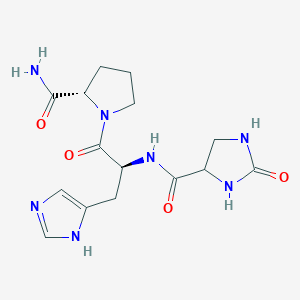
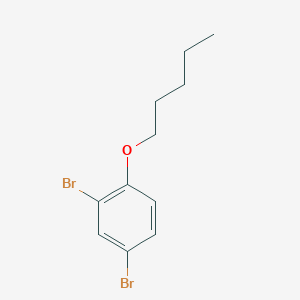
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

